2-Iodo-1,2,3,4-tetrahydronaphthalene CAS 117408-86-3 properties
2-Iodo-1,2,3,4-tetrahydronaphthalene CAS 117408-86-3 properties
CAS 117408-86-3 | High-Value Tetralin Scaffold for Medicinal Chemistry [1][2][3][4][5][6][7]
Executive Summary
2-Iodo-1,2,3,4-tetrahydronaphthalene (CAS 117408-86-3) is a critical bicyclic building block in organic synthesis, serving as a lipophilic, electrophilic scaffold.[2][3] It is structurally characterized by a tetralin (1,2,3,4-tetrahydronaphthalene) core functionalized with an iodine atom at the C2 position.[5][8][9]
This compound acts as a pivotal intermediate in the synthesis of 2-aminotetralins , a pharmacophore privileged in neuroscience for targeting dopamine (D2/D3) and serotonin receptors. Its utility extends beyond simple substitution; the C–I bond provides a reactive handle for palladium-catalyzed cross-coupling (Negishi, Suzuki-Miyaura) and radical-mediated functionalization, enabling the rapid diversification of the tetralin ring system.
Chemical Identity & Physicochemical Properties
The iodine substituent at the 2-position introduces significant polarizability and leaving-group ability compared to its bromo- or chloro-analogs, making it the reagent of choice for difficult alkylations or when mild reaction conditions are required to preserve stereochemistry.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | 2-Iodo-1,2,3,4-tetrahydronaphthalene |
| CAS Number | 117408-86-3 |
| Molecular Formula | C₁₀H₁₁I |
| Molecular Weight | 258.10 g/mol |
| Structural Class | Halogenated Carbocycle / Alkyl Iodide |
| Appearance | Pale yellow to brown oil or low-melting solid (Light sensitive) |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Protect from light |
| Stability | Susceptible to photolytic deiodination; Stabilize with Cu wire if stored long-term |
Synthesis Protocols
The synthesis of 2-iodo-1,2,3,4-tetrahydronaphthalene is most reliably achieved via the Appel Reaction starting from 2-tetralol. This method offers superior regiocontrol compared to direct halogenation of dihydronaphthalenes, which often yields mixtures of 1- and 2-substituted products or dihalides.
Protocol A: Appel Iodination (Standard Laboratory Scale)
Objective: Conversion of 1,2,3,4-tetrahydronaphthalen-2-ol to the corresponding iodide with inversion of configuration (if starting from chiral material).
Reagents:
-
Precursor: 1,2,3,4-Tetrahydronaphthalen-2-ol (1.0 equiv)
-
Iodine source: Elemental Iodine (
) (1.2 equiv) -
Phosphine: Triphenylphosphine (
) (1.2 equiv) -
Base: Imidazole (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve 1,2,3,4-tetrahydronaphthalen-2-ol (e.g., 273 mg, 1.84 mmol) in anhydrous DCM (0.3 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath. Add Imidazole (1.5 equiv) and Triphenylphosphine (1.2 equiv) sequentially. Stir for 10 minutes until fully dissolved.
-
Iodination: Add Iodine (
) (1.2 equiv) portion-wise over 10 minutes. The solution will turn dark initially and then fade to a yellow/orange suspension as the phosphine-iodine adduct reacts. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature . Stir for 12–18 hours under nitrogen. Monitor by TLC (Hexane/EtOAc) for the disappearance of the alcohol (Rf ~0.3) and appearance of the iodide (Rf ~0.8).
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (
) to reduce excess iodine (color change from brown to colorless). Extract with DCM ( ). -
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (eluent: 100% Hexanes or 95:5 Hexanes/EtOAc) to isolate the product as a pale oil.
Mechanism & Causality:
The reaction proceeds via the formation of an oxyphosphonium intermediate. The iodide anion then attacks the carbon at the 2-position in an
Reaction Pathways & Applications
2-Iodo-1,2,3,4-tetrahydronaphthalene serves as a "linchpin" intermediate.[2] Its reactivity profile is defined by the weak C–I bond (~50 kcal/mol), enabling both nucleophilic substitution and radical generation.
Key Transformations
-
Amination (
): Reaction with primary or secondary amines yields 2-aminotetralins . This is the primary route for synthesizing dopaminergic ligands (e.g., Rotigotine analogs). -
Cross-Coupling: The alkyl iodide undergoes oxidative addition to Pd(0) or Ni(0) faster than bromides, facilitating Negishi (Zn reagents) or Suzuki (
-sp coupling) reactions to install aryl or heteroaryl groups at the 2-position. -
Radical Chemistry: Treatment with
or photocatalysts generates the secondary radical at C2, which can be trapped by electron-deficient alkenes (Giese reaction).
Visualization: Synthetic Utility Pathway
The following diagram maps the strategic utility of CAS 117408-86-3 in drug discovery workflows.
Caption: Synthetic derivation of 2-Iodotetralin and its divergent applications in medicinal chemistry.
Safety & Handling Protocols
-
Hazards: As an alkyl iodide, this compound is a potential alkylating agent and should be treated as a suspected carcinogen/mutagen. It is also a skin and eye irritant.
-
Instability: Alkyl iodides liberate free iodine (
) upon exposure to UV light, turning the sample purple/brown. -
Self-Validating Storage:
-
Store in amber glass vials with a PTFE-lined cap.
-
Add a small coil of activated copper wire to the vial; the copper scavenges free iodine, maintaining the purity of the reagent (indicated by the wire remaining bright; tarnishing indicates iodine scavenging).
-
References
-
Synthesis via Appel Reaction: Tortosa, M. et al. Challenging electrophiles in copper catalyzed carboboration of alkynes. Universidad Autónoma de Madrid, Thesis/Research.
-
General Properties of Tetralins: NIST Chemistry WebBook, SRD 69. 1,2,3,4-Tetrahydronaphthalene.[2][5][8][9][10][11][12][13]
-
Medicinal Chemistry Applications: Dutta, A. K. et al. Synthesis and characterization of novel derivatives of 2-aminotetralins: Development of highly selective derivatives for the D3 receptor. Med. Chem. Res., 2000.
-
Reaction of Dihydronaphthalene with Iodine: Regioselective iodination and halofluorination studies. J. Chem. Soc., Perkin Trans. 1.
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